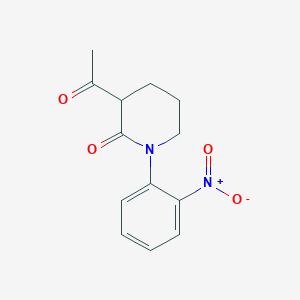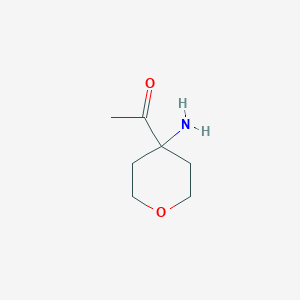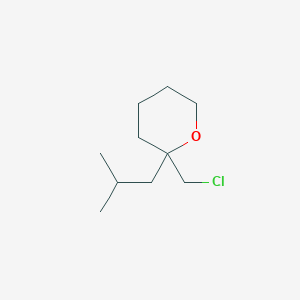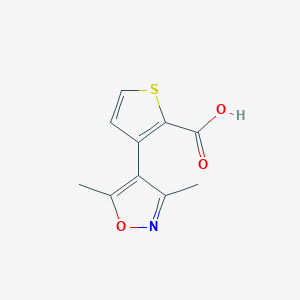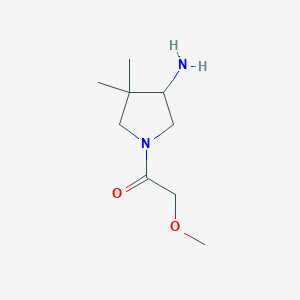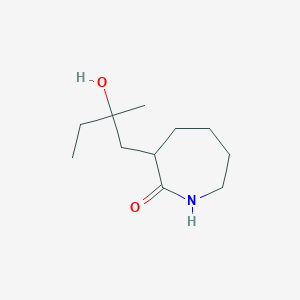
3-(2-Hydroxy-2-methylbutyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2-methylbutyl)azepan-2-one is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is a seven-membered heterocyclic compound containing an azepane ring, which is a nitrogen-containing ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-methylbutyl)azepan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing both the hydroxy and azepane functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-2-methylbutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2-methylbutyl)azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2-methylbutyl)azepan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2-Hydroxy-2-methylbutyl)azepan-2-one include other azepane derivatives and seven-membered heterocycles, such as:
Azepines: Compounds with a similar ring structure but different substituents.
Oxazepines: Seven-membered rings containing both oxygen and nitrogen atoms.
Thiazepines: Seven-membered rings containing both sulfur and nitrogen atoms.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other azepane derivatives may not be suitable .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-(2-hydroxy-2-methylbutyl)azepan-2-one |
InChI |
InChI=1S/C11H21NO2/c1-3-11(2,14)8-9-6-4-5-7-12-10(9)13/h9,14H,3-8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FPBSWUSUMXAVAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC1CCCCNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)




